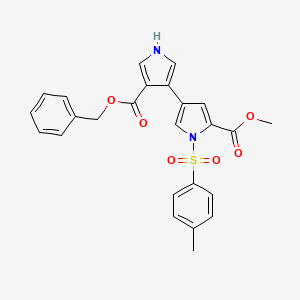
(3,3'-bi-1H-Pyrrole)-4,5'-dicarboxylic acid, 1'-((4-methylphenyl)sulfonyl)-, 5'-methyl 4-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid, 1’-((4-methylphenyl)sulfonyl)-, 5’-methyl 4-(phenylmethyl) ester is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid, 1’-((4-methylphenyl)sulfonyl)-, 5’-methyl 4-(phenylmethyl) ester involves several steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a 1,4-dicarbonyl compound and an amine.
Bi-pyrrole Formation: The next step is the coupling of two pyrrole rings to form the bi-pyrrole structure. This can be achieved through oxidative coupling using reagents such as ferric chloride.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol and benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group or the ester groups, converting them to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole rings.
Reduction: Alcohols or amines derived from the reduction of the sulfonyl or ester groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study the interactions of pyrrole-based molecules with biological targets. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a promising lead compound for drug discovery.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid, 1’-((4-methylphenyl)sulfonyl)-, 5’-methyl 4-(phenylmethyl) ester involves its interaction with specific molecular targets. The pyrrole rings can interact with aromatic residues in proteins, while the sulfonyl and ester groups can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid: Lacks the sulfonyl and ester groups, making it less versatile in terms of chemical reactivity.
1’-((4-methylphenyl)sulfonyl)-3,3’-bi-1H-Pyrrole:
5’-methyl 4-(phenylmethyl) ester of (3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid: Lacks the sulfonyl group, reducing its ability to form hydrogen bonds.
Uniqueness
The uniqueness of (3,3’-bi-1H-Pyrrole)-4,5’-dicarboxylic acid, 1’-((4-methylphenyl)sulfonyl)-, 5’-methyl 4-(phenylmethyl) ester lies in its combination of multiple functional groups. This allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
106674-01-5 |
|---|---|
Molecular Formula |
C25H22N2O6S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonyl-4-(4-phenylmethoxycarbonyl-1H-pyrrol-3-yl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H22N2O6S/c1-17-8-10-20(11-9-17)34(30,31)27-15-19(12-23(27)25(29)32-2)21-13-26-14-22(21)24(28)33-16-18-6-4-3-5-7-18/h3-15,26H,16H2,1-2H3 |
InChI Key |
QKVKUVRBAUWJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)C3=CNC=C3C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



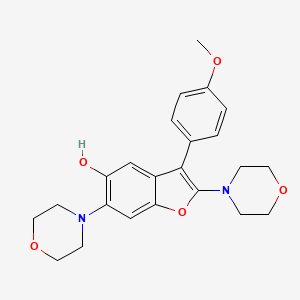
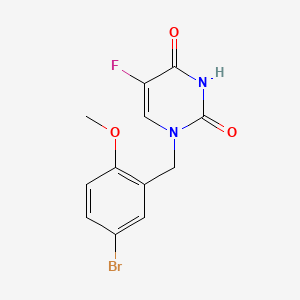

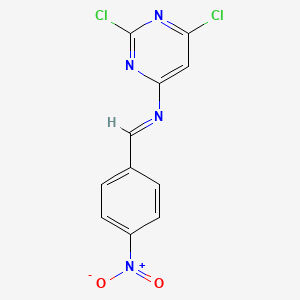
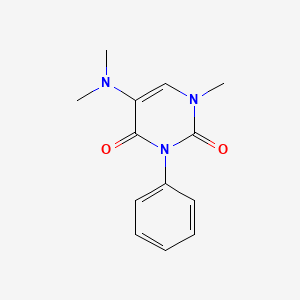

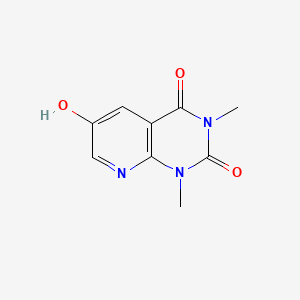
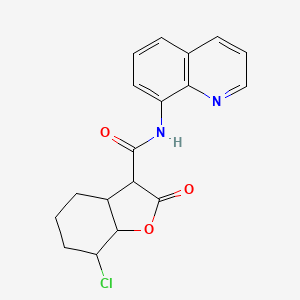
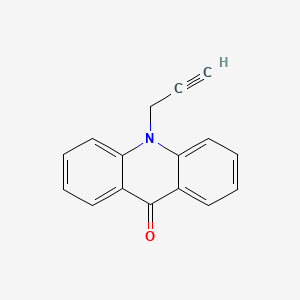
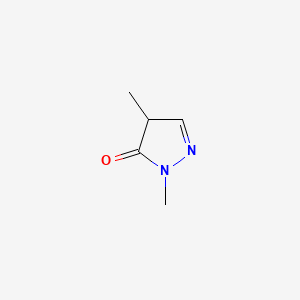
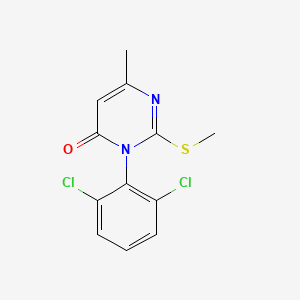
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
